An In-depth Technical Guide to the Synthesis and Characterization of 1-(Pyrimidin-2-yl)thiourea
An In-depth Technical Guide to the Synthesis and Characterization of 1-(Pyrimidin-2-yl)thiourea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(Pyrimidin-2-yl)thiourea, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the synthetic protocols, characterization data, and experimental workflows.
Synthesis of 1-(Pyrimidin-2-yl)thiourea
The synthesis of 1-(Pyrimidin-2-yl)thiourea and its derivatives is primarily achieved through the reaction of 2-aminopyrimidine with an appropriate isothiocyanate. This nucleophilic addition reaction is a common and efficient method for the formation of thiourea derivatives.[1] A general synthetic scheme involves the reaction of an amine with an isothiocyanate in a suitable solvent.[2]
A representative synthetic protocol for a related derivative, 3-[(Furan-2-yl)carbonyl]-1-(pyrimidin-2-yl)thiourea, involves the reaction of furoyl isothiocyanate with 2-aminopyrimidine in dry acetone.[3] This suggests a direct and adaptable method for the synthesis of the parent compound.
General Experimental Protocol
The synthesis of N-substituted pyrimidine thiourea derivatives can be carried out by reacting appropriately substituted aromatic or heteroaromatic amines with a suitable isothiocyanate.[4] The following is a generalized experimental protocol based on common synthetic methodologies for thiourea derivatives:
-
Preparation of Isothiocyanate: In a round-bottom flask, a solution of a suitable acyl chloride (e.g., benzoyl chloride) in a dry solvent (e.g., acetone) is treated with ammonium thiocyanate. The mixture is refluxed for a specified period.
-
Reaction with 2-Aminopyrimidine: After cooling the isothiocyanate solution to room temperature, a solution of 2-aminopyrimidine in the same dry solvent is added dropwise with stirring.
-
Reaction Completion and Isolation: The resulting mixture is then refluxed for several hours to ensure the completion of the reaction.[3] The reaction progress can be monitored using thin-layer chromatography (TLC).
-
Purification: Upon completion, the reaction mixture is poured into cold water to precipitate the crude product. The solid is then collected by filtration, washed with water, and purified by recrystallization from a suitable solvent, such as ethanol or an acetone-water mixture, to yield the pure 1-(pyrimidin-2-yl)thiourea derivative.[3]
The following diagram illustrates the general workflow for the synthesis and purification of 1-(Pyrimidin-2-yl)thiourea derivatives.
Caption: General workflow for the synthesis of 1-(Pyrimidin-2-yl)thiourea.
Characterization of 1-(Pyrimidin-2-yl)thiourea Derivatives
The structural elucidation and confirmation of the synthesized 1-(pyrimidin-2-yl)thiourea derivatives are performed using various spectroscopic and analytical techniques, including Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The melting point is also a key physical property determined for these compounds.
Physicochemical and Spectroscopic Data
The following tables summarize the key characterization data for 1-(Pyrimidin-2-yl)thiourea and its derivatives as reported in the literature.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Reference |
| 1-(Pyrimidin-2-yl)thiourea | C₅H₆N₄S | 154.19 | 278-280 | N/A | [5][6] |
| 3-[(Furan-2-yl)carbonyl]-1-(pyrimidin-2-yl)thiourea | C₁₀H₈N₄O₂S | 248.26 | 182-183 | 80 | [3] |
| 1-(2-Chlorobenzoyl)-3-(pyrimidin-2-yl)thiourea | C₁₂H₉ClN₄OS | 292.74 | N/A | N/A | |
| N-((4-(4-Bromophenyl)-6-phenylpyrimidin-2-yl)carbamothioyl)benzamide | C₂₄H₁₇BrN₄OS | 489.39 | N/A | Good | [7] |
Table 1: Physicochemical Properties of 1-(Pyrimidin-2-yl)thiourea and its Derivatives.
| Technique | Key Observations and Assignments | Reference |
| FTIR | For 3-[(Furan-2-yl)carbonyl]-1-(pyrimidin-2-yl)thiourea, characteristic peaks are observed at 3424 and 3207 cm⁻¹ (N-H stretching), 1712 cm⁻¹ (C=O stretching of the amide), and in the regions of 1505 cm⁻¹, 1327 cm⁻¹, 1177 cm⁻¹, and 763 cm⁻¹ corresponding to thioureido bands.[3] The FTIR spectrum of thiourea shows N-H stretching vibrations around 3371, 3260, and 3156 cm⁻¹.[8] | [3][8] |
| ¹H NMR | In the ¹H NMR spectrum of 3-[(Furan-2-yl)carbonyl]-1-(pyrimidin-2-yl)thiourea (in DMSO-d₆), signals for the N-H protons appear at δ 14.08 and 11.90 ppm. The pyrimidine protons are observed at δ 8.80 (d) and 7.50 (d), while the furan protons appear at δ 8.05 (d) and 6.76 (t).[3] For pyrimidine-linked acyl thiourea derivatives, aromatic protons typically appear in the range of δ 8.34 to 7.23 ppm.[7] | [3][7] |
| ¹³C NMR | For 3-[(Furan-2-yl)carbonyl]-1-(pyrimidin-2-yl)thiourea (in DMSO-d₆), the thiocarbonyl carbon (C=S) resonates at δ 177.4 ppm. The pyrimidine carbons appear at δ 158.5, 157.1, and 117.6 ppm.[3] In other pyrimidine-linked acyl thioureas, the thiocarbonyl and carbonyl carbons are characteristically found at approximately δ 178.39 and 169.51 ppm, respectively. The pyrimidine carbons are observed in the range of δ 165.85 to 109.03 ppm.[7] | [3][7] |
Table 2: Spectroscopic Data for 1-(Pyrimidin-2-yl)thiourea Derivatives.
Characterization Workflow
The following diagram outlines the logical workflow for the characterization of synthesized 1-(Pyrimidin-2-yl)thiourea derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-[(Furan-2-yl)carbonyl]-1-(pyrimidin-2-yl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities | MDPI [mdpi.com]
- 6. 1-(PYRIMIDIN-2-YL)THIOUREA | 31437-20-4 [amp.chemicalbook.com]
- 7. Novel pyrimidine linked acyl thiourea derivatives as potent α-amylase and proteinase K inhibitors: design, synthesis, molecular docking and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iosrjournals.org [iosrjournals.org]
